Lipophilicity Differentiation: XLogP3 of Target Compound Versus Mono-sulfonamide Analog N,2,4-Trimethylbenzenesulfonamide
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 4.4) compared to the simpler mono-sulfonamide analog N,2,4-trimethylbenzenesulfonamide (CAS 204850-95-3), which has a computed XLogP3 of approximately 1.6 [1][2]. This 2.8 log unit difference reflects the substantial impact of the N-methylphenylsulfonamido and N-(p-tolyl) substituents on hydrophobic character, directly relevant for solubility, membrane permeability, and nonspecific protein binding in biological assays.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | N,2,4-Trimethylbenzenesulfonamide (CAS 204850-95-3): Computed XLogP3 ≈ 1.6 |
| Quantified Difference | ΔXLogP3 ≈ +2.8 log units (target compound is ~630× more lipophilic by partition coefficient ratio) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 2.8 log unit increase in XLogP3 has profound implications for DMSO solubility, aqueous stability, and membrane partitioning behavior, meaning the target compound cannot be substituted in any assay where lipophilicity-matched comparators are required.
- [1] PubChem. N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)-N-(4-methylphenyl)benzene-1-sulfonamide. Compound Summary, CID 16804902. National Center for Biotechnology Information (NCBI). Accessed 2026-04-29. View Source
- [2] PubChem. N,2,4-Trimethylbenzenesulfonamide. Compound Summary, CID 2797911. National Center for Biotechnology Information (NCBI). Accessed 2026-04-29. View Source
